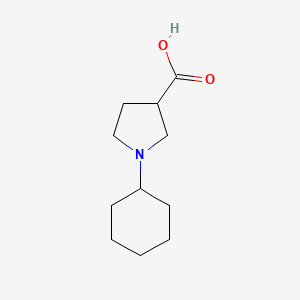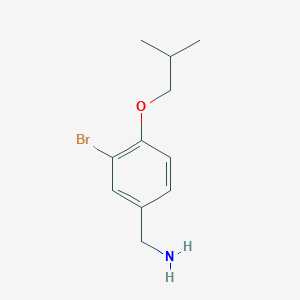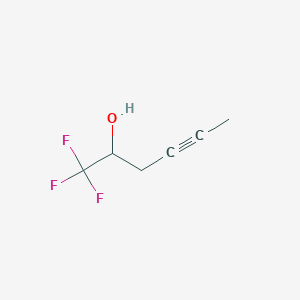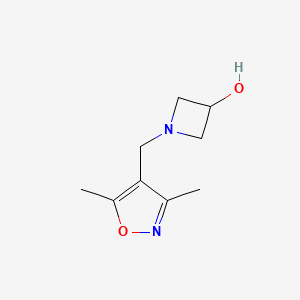
1-((3,5-ジメチルイソキサゾール-4-イル)メチル)アゼチジン-3-オール
説明
1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic aromatic organic compounds. This compound features a 3,5-dimethylisoxazole ring attached to an azetidine ring, making it a unique and interesting molecule for various scientific applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol typically begins with 3,5-dimethylisoxazole-4-carbaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to an oxime, which is then reduced to form the corresponding amine. The amine is then reacted with azetidin-3-one to form the target compound.
Reaction Conditions: The reduction of the oxime to the amine is usually carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction with azetidin-3-one is typically performed under acidic conditions.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the azetidine ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the isoxazole ring or the azetidine ring to produce different reduced forms.
Substitution: Substitution reactions can occur at the isoxazole ring, where various substituents can replace the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions are typically carried out using nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Oxidation of the azetidine ring can lead to the formation of azetidine-3-one derivatives.
Reduction Products: Reduction of the isoxazole ring can produce isoxazole-4-carbaldehyde derivatives.
Substitution Products: Substitution at the isoxazole ring can result in various substituted isoxazoles.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Medicine: The compound may be explored for its pharmacological properties, including potential use as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of other industrial chemicals.
作用機序
The mechanism by which 1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol can be compared to other isoxazole derivatives, such as 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol and 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives. These compounds share the isoxazole ring but differ in their substituents and overall structure, leading to different chemical and biological properties.
特性
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-9(7(2)13-10-6)5-11-3-8(12)4-11/h8,12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQPXWCTHUAALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468673.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468674.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468675.png)
![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468676.png)


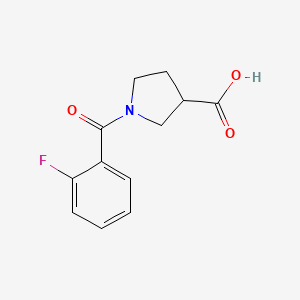
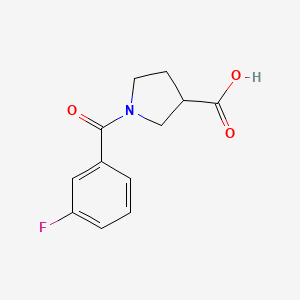
![1-{[(3-Methoxypropyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468687.png)
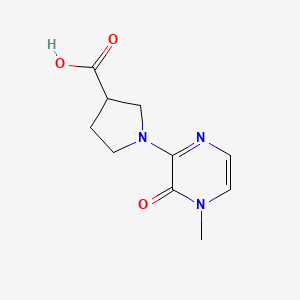
![1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468691.png)
